COX Inhibition vs. NSAIDs
Demethoxymatteucinol, isolated from Eugenia brasiliensis, inhibited COX-1 and COX-2 enzymes at a concentration of 37.5 μg/mL, with an effect described as similar to that of aspirin (108 μg/mL) and ibuprofen (12 μg/mL) used as positive controls [1]. In contrast, the closely related analog matteucinol (4'-O-methylfarrerol) showed no activity against LPS-induced NO production in RAW 264.7 macrophages, highlighting a functional divergence within this structural class [2].
| Evidence Dimension | COX enzyme inhibition |
|---|---|
| Target Compound Data | 37.5 μg/mL (COX-1/2 inhibition similar to controls) |
| Comparator Or Baseline | Matteucinol: no activity against LPS-induced NO production |
| Quantified Difference | Qualitative difference: active vs. inactive in related inflammatory assays |
| Conditions | COX enzyme assay; matteucinol data from LPS-induced NO production in RAW 264.7 macrophages |
Why This Matters
Demonstrates that demethoxymatteucinol, unlike matteucinol, possesses functional anti-inflammatory activity at a defined concentration, making it the preferred candidate for projects targeting COX-mediated pathways.
- [1] Dametto AC, et al. Tea prepared from leaves of Eugenia brasiliensis used as a folk medicine contain cyclooxygenase enzyme and lipid peroxidation inhibitory compounds. (Abstract via Sage). View Source
- [2] PMC7089068 Table 1: Matteucinol biological activity - no activity against LPS-induced NO production. View Source
